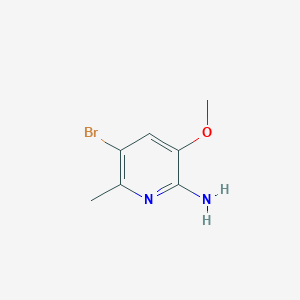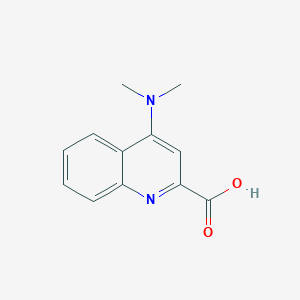amino}acetic acid CAS No. 1354950-76-7](/img/structure/B1526115.png)
2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid
Übersicht
Beschreibung
The compound “2-{(Tert-butoxy)carbonylamino}acetic acid” is a synthetic compound used in scientific research. It contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with a BOC group can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group can also be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular formula of “2-{(Tert-butoxy)carbonylamino}acetic acid” is C12H21NO5 . Its molecular weight is 259.30 . The InChI code for this compound is 1S/C12H21NO5/c1-12(2,3)18-11(16)13(8-10(14)15)7-9-5-4-6-17-9/h9H,4-8H2,1-3H3,(H,14,15) .Chemical Reactions Analysis
The BOC group in the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . Its storage temperature is normal . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Novel Building Blocks for Enantiomerically Pure Compounds
Zimmermann and Seebach (1987) described the preparation of novel electrophilic building blocks, including derivatives related to "2-{(Tert-butoxy)carbonylamino}acetic acid," for synthesizing enantiomerically pure compounds (EPC). These derivatives, obtained through acetalization and bromination, are pivotal for constructing chiral derivatives of pyruvic acid and other carboxylic acids, showcasing their utility in synthesizing complex molecules with high enantiomeric purity Zimmermann & Seebach, 1987.
Quantitative Cleavage in Amino Acid and Peptide Derivatives
Ehrlich-Rogozinski (1974) demonstrated the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. This process is significant for accurately determining the presence of the tert-butyloxycarbonyl derivative in various compounds, highlighting its importance in peptide synthesis and modification Ehrlich-Rogozinski, 1974.
Synthesis of Protected Aldehyde Building Blocks
Groth and Meldal (2001) outlined the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals. This study presents a method for incorporating various side chains into the aldehyde protection group, demonstrating the flexibility and utility of these compounds in solid-phase synthesis and the creation of novel peptide isosteres Groth & Meldal, 2001.
Antibacterial Activity of β-lactams
Tombor et al. (1995) developed general methods for synthesizing new 7-acylamino-2-iso-oxacephem-4-carboxylic acids, showcasing the antibacterial activity of these compounds against Gram-positive microorganisms. The study underscores the potential of derivatives for contributing to the development of novel antibiotics Tombor et al., 1995.
Insight into Lithium Enolate Behavior
Strazewski and Tamm (1986) provided insight into the behavior of lithium enolates derived from similar compounds in solution, offering valuable information on their chemical behavior and reactivity. This study is crucial for understanding the properties of enolates in synthetic applications Strazewski & Tamm, 1986.
These studies highlight the versatility of "2-{(Tert-butoxy)carbonylamino}acetic acid" and related compounds as intermediates in the synthesis of enantiomerically pure compounds, protected aldehyde building blocks, and compounds with antibacterial activity, as well as their roles in elucidating chemical behaviors and reactions. The breadth of applications demonstrates the compound's significance in advancing scientific research in chemistry and pharmacology.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(oxolan-2-ylmethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13(8-10(14)15)7-9-5-4-6-17-9/h9H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEHCHFYIIWLLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCO1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl](oxolan-2-ylmethyl)amino}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



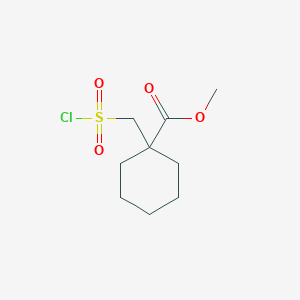
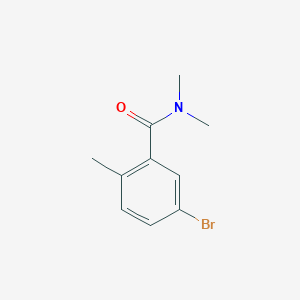
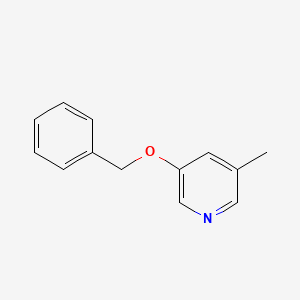
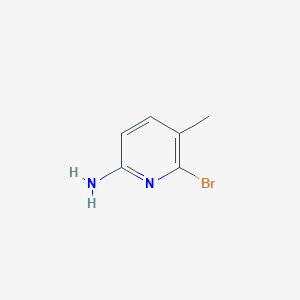
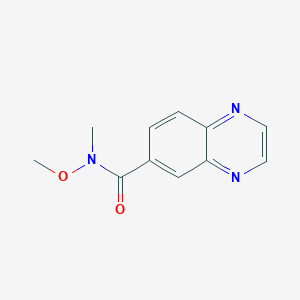
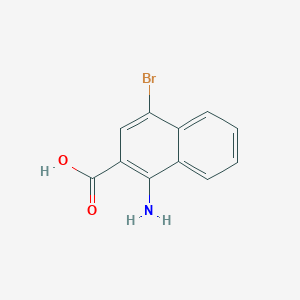
![1-(Tert-butoxycarbonyl)-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-6-carboxylic acid](/img/structure/B1526040.png)
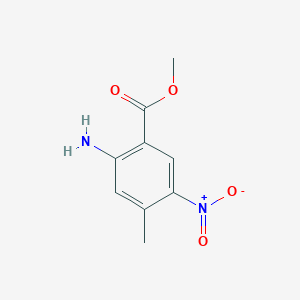
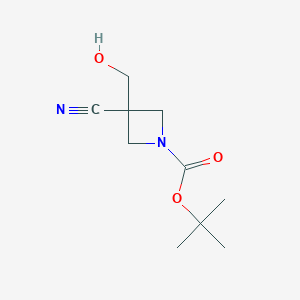
![3-Bromoimidazo[1,5-a]pyridine](/img/structure/B1526049.png)
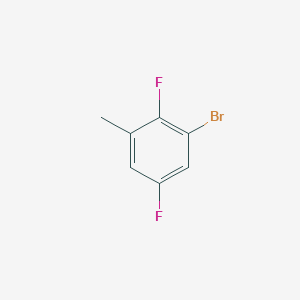
![[6-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1526053.png)
